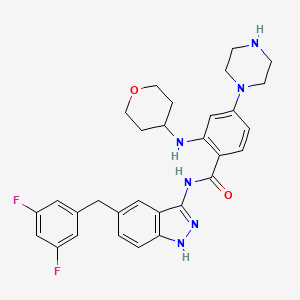

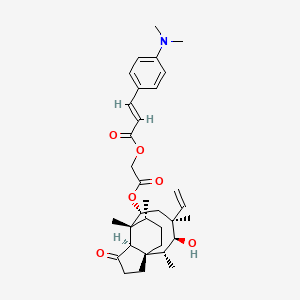

pan-HCN-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It has an IC50 value of 58 nM, indicating its potency in inhibiting HCN1 channels . This compound is primarily used in scientific research to study the role of HCN channels in various physiological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pan-HCN-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques such as chromatography, and adhering to safety and environmental regulations. The specific industrial methods are not publicly available.

Analyse Chemischer Reaktionen

Types of Reactions

Pan-HCN-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and bases or acids to facilitate the reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may alter the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

Pan-HCN-IN-1 is widely used in scientific research to study the role of HCN channels in various physiological and pathological processes. Some of its applications include:

Neuroscience: Investigating the role of HCN channels in synaptic integration, cortical function, and working memory.

Cardiology: Studying the impact of HCN channel inhibition on cardiac pacemaker activity and arrhythmias.

Pharmacology: Developing new therapeutic agents targeting HCN channels for conditions such as pain, epilepsy, and heart failure.

Biochemistry: Understanding the molecular mechanisms of HCN channel regulation and their interactions with other cellular components.

Wirkmechanismus

Pan-HCN-IN-1 exerts its effects by inhibiting the HCN1 ion channels. These channels are responsible for regulating the flow of sodium and potassium ions across the cell membrane, which in turn affects the electrical activity of neurons and cardiac cells. By inhibiting HCN1 channels, this compound reduces the voltage sag response and enhances excitatory postsynaptic potential (EPSP) summation in neurons . This inhibition is achieved through binding to the ion channel and preventing its activation by hyperpolarization and cyclic nucleotides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to pan-HCN-IN-1 include:

Ivabradine: A clinically approved HCN channel inhibitor used for treating angina pectoris and heart failure.

Zatebradine: Another HCN channel inhibitor with similar applications in cardiology.

Alkanol amine derivatives: A series of novel HCN channel inhibitors with varying potencies and specificities.

Uniqueness

This compound is unique due to its high potency and selectivity for HCN1 channels, with an IC50 value of 58 nM . This makes it a valuable tool for studying the specific roles of HCN1 channels in various physiological processes. Additionally, its ability to penetrate the brain and affect synaptic integration and working memory highlights its potential for neurological research .

Eigenschaften

Molekularformel |

C23H37N3O2 |

|---|---|

Molekulargewicht |

387.6 g/mol |

IUPAC-Name |

2-ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide |

InChI |

InChI=1S/C23H37N3O2/c1-4-28-21-11-7-6-10-20(21)22(27)24-18-23(12-8-5-9-13-23)26-16-14-25(15-17-26)19(2)3/h6-7,10-11,19H,4-5,8-9,12-18H2,1-3H3,(H,24,27) |

InChI-Schlüssel |

QQURIRADMQBJKA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCN(CC3)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)

![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)

![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)